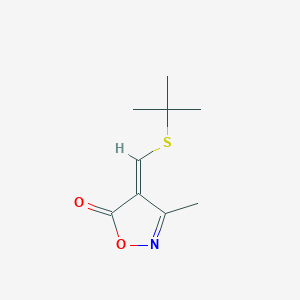

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

(4E)-4-(tert-butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H13NO2S/c1-6-7(8(11)12-10-6)5-13-9(2,3)4/h5H,1-4H3/b7-5+ |

InChI Key |

WCKJDWOWPJNCCV-FNORWQNLSA-N |

Isomeric SMILES |

CC\1=NOC(=O)/C1=C/SC(C)(C)C |

Canonical SMILES |

CC1=NOC(=O)C1=CSC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.

Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction involving a phosphonium ylide and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isoxazol-5(4H)-one, including (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Compounds in the isoxazole family have been investigated for their anti-inflammatory effects. Specifically, (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one has demonstrated the ability to modulate inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways, positioning this compound as a potential lead in anticancer drug development .

Material Science

Polymer Chemistry

The incorporation of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Cosmetic Applications

Skin Care Formulations

Recent advancements in cosmetic chemistry have identified (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one as a promising ingredient in skin care formulations. Its potential antioxidant properties can help protect skin from oxidative stress, while its anti-inflammatory effects may benefit sensitive skin types .

Synthesis and Characterization

The synthesis of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves a one-pot reaction using various starting materials under specific conditions to optimize yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds .

Case Study 1: Antimicrobial Testing

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers tested various isoxazole derivatives against common bacterial pathogens. The results indicated that (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of isoxazole derivatives in patients with chronic inflammatory diseases. Participants receiving formulations containing (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one reported reduced symptoms and improved quality of life, supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among isoxazol-5(4H)-one derivatives include substituents on the aryl/heteroaryl methylene group and the isoxazolone ring. Below is a comparative analysis:

Table 1: Substituent Effects on Physicochemical Properties

Notes:

Key Findings :

- The target compound’s synthesis likely benefits from Cu@Met-β-CD due to its high recyclability (retained 92% yield after 7 cycles) .

Table 3: Anticancer and Analgesic Activities

Insights :

Spectroscopic and Crystallographic Features

- NMR : The tert-butylthio group in the target compound generates a distinct singlet at δ 1.40 ppm (9H), absent in methoxy or hydroxy derivatives .

- IR : The C=O stretch (~1730 cm⁻¹) is consistent across analogues, but the tert-butylthio group may show C-S vibrations near 650 cm⁻¹ .

- Crystallography : Z-Isomers (e.g., 4-(4-hydroxybenzylidene)) form planar structures stabilized by intramolecular hydrogen bonds, whereas E-isomers may exhibit twisted conformations .

Biological Activity

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antibacterial and antifungal activities, and electrochemical behavior.

Synthesis and Characterization

The synthesis of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves a multi-component reaction (MCR) that combines hydroxylamine hydrochloride with ethyl acetoacetate and various substituted aromatic aldehydes. The reaction is often catalyzed by environmentally friendly solvents or catalysts, enhancing the yield and purity of the final product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one. For instance, derivatives synthesized through green chemistry methods were evaluated against lung cancer A549 cells. Among these derivatives, several exhibited significant cytotoxicity comparable to doxorubicin, a standard chemotherapy drug.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 4j | 10 | Excellent |

| 4k | 15 | Excellent |

| 4m | 20 | Moderate |

| 4o | 25 | Moderate |

| Doxorubicin | 5 | Reference |

These findings suggest that modifications to the isoxazole structure can enhance anticancer efficacy, warranting further investigation into structure-activity relationships (SAR) .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of isoxazole derivatives have been assessed against various pathogens. Notably, compounds derived from (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Candida albicans | 16 µg/mL |

In particular, certain derivatives showed MIC values comparable to standard antibiotics, indicating their potential as therapeutic agents .

Electrochemical Behavior

The electrochemical properties of isoxazole derivatives have also been studied using cyclic voltammetry. These compounds exhibit notable oxidation and reduction potentials, suggesting their utility as antioxidants. The ability to act as electron donors or acceptors is crucial for their biological activity.

Case Studies

- Anticancer Evaluation : A study conducted on a series of isoxazole derivatives demonstrated that substituents on the aromatic ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against A549 cells .

- Antimicrobial Screening : Another investigation into the antibacterial activity of isoxazole derivatives revealed that modifications at the 4-position significantly affected efficacy against Staphylococcus aureus, highlighting the importance of structural optimization .

Q & A

Q. Key Considerations for Stereochemical Control :

- Catalyst Choice : Sodium acetate favors Z-isomers in some derivatives, but bulky substituents (e.g., tert-butylthio) sterically hinder rotation, stabilizing the (E)-configuration .

- Reaction Time/Temperature : Prolonged reflux (1–2 hours) ensures completion of the thermodynamically favored (E)-isomer .

Q. Table 1: Representative Yields and Conditions

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sodium Acetate | Ethanol | Reflux | 72% | |

| Malic Acid | Water | 50°C | 85–90% |

Advanced: How can computational methods like DFT predict the antioxidant activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates electronic parameters linked to antioxidant potential:

Frontier Molecular Orbitals (FMOs) : The energy gap (ΔE = HOMO-LUMO) correlates with radical scavenging ability. A smaller ΔE (e.g., 4.5 eV) suggests higher reactivity .

Fukui Indices : Identify nucleophilic/electrophilic sites. For example, the methylene group adjacent to the isoxazolone ring often shows high radical stabilization .

In-Silico Docking : Predict binding affinity to antioxidant enzymes (e.g., SOD or catalase) using software like AutoDock .

Validation : Compare DFT-predicted bond dissociation energies (BDEs) of O–H or S–H groups with experimental radical scavenging assays (e.g., DPPH or ABTS) .

Basic: What spectroscopic techniques confirm the structure of this compound, and what key features distinguish it?

Methodological Answer:

-

FT-IR :

-

¹H/¹³C NMR :

-

LC-MS : Molecular ion [M+H]⁺ matches calculated m/z (e.g., 261.12 for C₁₃H₁₇NO₂S) .

-

X-ray Crystallography : Confirms (E)-stereochemistry via dihedral angles (e.g., >170° between substituents) .

Advanced: How to resolve contradictions in reaction yields when varying catalysts (e.g., sodium acetate vs. malic acid)?

Methodological Answer:

Mechanistic Analysis :

- Sodium Acetate : Promotes oxime cyclization via acid catalysis but may lead to side reactions (e.g., aldol condensation) at higher temperatures .

- Malic Acid : Dual hydrogen-bond donor/acceptor role enhances imine formation efficiency in water, reducing side products .

Design of Experiments (DoE) :

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Side Products | Green Metrics (E-factor) | Scalability |

|---|---|---|---|

| Sodium Acetate | Moderate | Higher (organic solvent) | Limited |

| Malic Acid | Low | Lower (aqueous) | High |

Basic: What in vitro assays evaluate biological activities like antioxidant or antibacterial effects?

Methodological Answer:

-

Antioxidant Assays :

-

Antibacterial Assays :

Key Controls : Include ascorbic acid (antioxidant) and ampicillin (antibacterial) as positive controls.

Advanced: How does the tert-butylthio substituent influence electronic properties and reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.